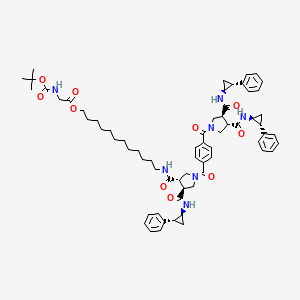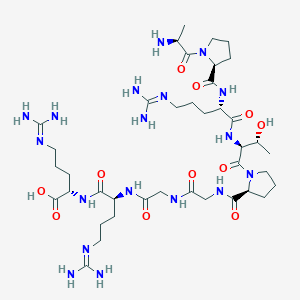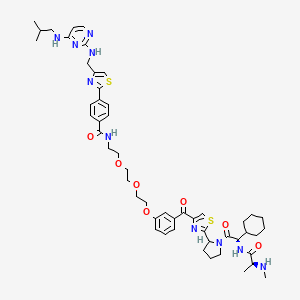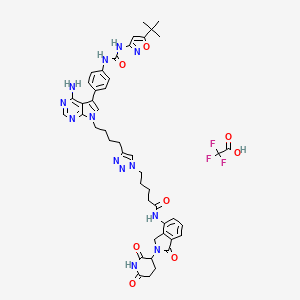![molecular formula C36H36N10O5 B10832079 N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide](/img/structure/B10832079.png)
N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SJ988497 is a PROTAC (Proteolysis Targeting Chimera) compound designed to degrade Janus kinase 2 (JAK2) protein. It is composed of a Ruxolitinib derivative, a linker, and a cereblon ligand Pomalidomide . This compound is particularly effective in inhibiting the proliferation of cells with cytokine receptor-like factor 2 (CRLF2) rearrangements, making it a promising candidate for the treatment of acute lymphoblastic leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
SJ988497 is synthesized through a multi-step process involving the derivatization of Ruxolitinib, the attachment of a linker, and the conjugation with Pomalidomide . The specific reaction conditions and reagents used in each step are proprietary and not publicly disclosed. the general approach involves standard organic synthesis techniques such as amide bond formation, esterification, and coupling reactions .
Industrial Production Methods
The industrial production of SJ988497 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
SJ988497 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
SJ988497 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of JAK2 and its effects on cellular signaling pathways
Biology: Employed in research to understand the role of JAK2 in various biological processes and diseases
Medicine: Investigated for its potential therapeutic effects in treating acute lymphoblastic leukemia and other cancers
Industry: Utilized in the development of new PROTAC-based therapies and drug discovery efforts
Mechanism of Action
SJ988497 exerts its effects by binding to JAK2 and recruiting the cereblon E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of JAK2 . The degradation of JAK2 disrupts the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of CRLF2-rearranged cells .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1/2 inhibitor used for the treatment of rheumatoid arthritis.
Pomalidomide: An immunomodulatory drug used in the treatment of multiple myeloma.
Uniqueness of SJ988497
SJ988497 is unique in its ability to selectively degrade JAK2 through the PROTAC mechanism, rather than merely inhibiting its activity . This targeted degradation approach offers potential advantages in terms of efficacy and specificity, making SJ988497 a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C36H36N10O5 |
|---|---|
Molecular Weight |
688.7 g/mol |
IUPAC Name |
N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C36H36N10O5/c1-2-18-45-20-22(19-40-45)30-25-14-17-38-31(25)44-36(43-30)41-23-10-8-21(9-11-23)32(48)39-16-4-3-15-37-26-7-5-6-24-29(26)35(51)46(34(24)50)27-12-13-28(47)42-33(27)49/h5-11,14,17,19-20,27,37H,2-4,12-13,15-16,18H2,1H3,(H,39,48)(H,42,47,49)(H2,38,41,43,44) |
InChI Key |
MPFPDTOOHBZQJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)C2=C3C=CNC3=NC(=N2)NC4=CC=C(C=C4)C(=O)NCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate](/img/structure/B10831996.png)
![N-[1-[(2S,3S,4S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832007.png)


![(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10832027.png)
![1-[3-[[2-[3-(Benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid](/img/structure/B10832030.png)
![(9-Acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832032.png)
![(2R,3R,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10832040.png)
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832051.png)

![(3R,5S)-1-[[7-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl-9,10-dinitroso-9,10-dihydroanthracen-2-yl]sulfonyl]-3,5-dimethylpiperidine](/img/structure/B10832064.png)


![2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10832090.png)
